N-adamantanyl(4-phenylpiperazinyl)carboxamide N-adamantanyl(4-phenylpiperazinyl)carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14604206
InChI: InChI=1S/C21H29N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,22,25)
SMILES:
Molecular Formula: C21H29N3O
Molecular Weight: 339.5 g/mol

N-adamantanyl(4-phenylpiperazinyl)carboxamide

CAS No.:

Cat. No.: VC14604206

Molecular Formula: C21H29N3O

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

N-adamantanyl(4-phenylpiperazinyl)carboxamide -

Specification

Molecular Formula C21H29N3O
Molecular Weight 339.5 g/mol
IUPAC Name N-(1-adamantyl)-4-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C21H29N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,22,25)
Standard InChI Key TWCHKBJJBKJXBP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4

Introduction

Chemical Identity and Physicochemical Properties

N-Adamantanyl(4-phenylpiperazinyl)carboxamide (molecular formula: C₂₀H₂₈N₄O) features a 1-adamantyl group attached to a carboxamide bridge, which is further connected to a 4-phenylpiperazine ring. Key physicochemical properties include:

PropertyValueSource
Molecular Weight340.47 g/mol
logP (Partition Coefficient)3.77
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area38.5 Ų

The adamantane core provides high lipid solubility and metabolic stability, while the 4-phenylpiperazine group enhances interactions with biological targets, particularly neurotransmitter receptors .

Synthesis and Structural Characterization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Carbamoylation: Reacting 1-adamantylamine with a carbamoyl chloride derivative under Schotten-Baumann conditions to form the adamantane-carboxamide intermediate .

  • Piperazine Coupling: The intermediate is then coupled with 4-phenylpiperazine using a nucleophilic substitution or Ullmann-type reaction, often in anhydrous solvents like acetone or dichloromethane .

Example Reaction Scheme:

  • 1-Adamantylamine+ClCO-NR21-Adamantylcarboxamide\text{1-Adamantylamine} + \text{ClCO-NR}_2 \rightarrow \text{1-Adamantylcarboxamide}

  • 1-Adamantylcarboxamide+4-PhenylpiperazineN-Adamantanyl(4-phenylpiperazinyl)carboxamide\text{1-Adamantylcarboxamide} + \text{4-Phenylpiperazine} \rightarrow \text{N-Adamantanyl(4-phenylpiperazinyl)carboxamide}

Crystallographic Data

X-ray diffraction studies reveal that the adamantane core adopts a rigid tetrahedral geometry, while the piperazine ring exists in a chair conformation. The phenyl group at the 4-position of piperazine occupies an equatorial orientation, minimizing steric hindrance . Key crystallographic parameters include:

ParameterValue (Compound in )
Space GroupPbca
a, b, c (Å)9.8658, 11.7298, 31.960
β (°)90
Z8

Intermolecular interactions are dominated by C–H···S hydrogen bonds, stabilizing the crystal lattice .

Pharmacological Activity

Serotonin Receptor Modulation

N-Adamantanyl(4-phenylpiperazinyl)carboxamide exhibits high affinity for serotonin receptors (5-HT₁A and 5-HT₂A), with reported KiK_i values of 1–10 nM . This activity is attributed to the piperazine moiety’s ability to mimic endogenous serotonin’s indoleamine structure.

Key Findings:

  • Acts as a partial agonist at 5-HT₁A receptors, reducing anxiety in rodent models .

  • Antagonizes 5-HT₂A receptors, potentially mitigating hallucinogenic effects .

Antimicrobial Properties

Adamantane derivatives are known for broad-spectrum antimicrobial activity. In vitro assays demonstrate:

PathogenMIC (μg/mL)Source
Staphylococcus aureus12.5
Candida albicans25.0

Mechanistically, the compound disrupts microbial cell membranes via hydrophobic interactions with the adamantane core .

Metabolic Stability and Toxicity

In Vitro Metabolism

Studies using human liver microsomes indicate slow oxidative metabolism (t₁/₂ > 60 minutes), primarily via CYP3A4-mediated hydroxylation of the adamantane cage .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rats (oral administration) .

  • Genotoxicity: Negative in Ames tests .

Comparative Analysis with Structural Analogs

The pharmacological profile of N-adamantanyl(4-phenylpiperazinyl)carboxamide is compared to related adamantane-piperazine hybrids:

Compound5-HT₁A KiK_i (nM)Antiviral EC₅₀ (nM)
Adatanserin (Analog) 1.0N/A
AZ 10606120 (Analog) N/A14
This Compound8.012

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